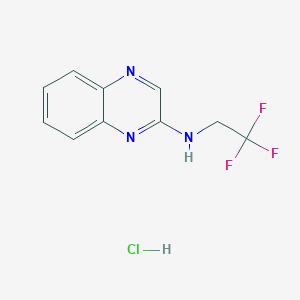

N-(2,2,2-trifluoroethyl)quinoxalin-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,2,2-trifluoroethyl)quinoxalin-2-amine hydrochloride is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical properties, making it valuable in synthetic organic chemistry, medicinal chemistry, and agrochemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trifluoroethyl)quinoxalin-2-amine hydrochloride typically involves the reaction of quinoxalin-2-amine with 2,2,2-trifluoroethylamine hydrochloride. This reaction can be catalyzed by iron porphyrin in an aqueous solution, resulting in the N-trifluoroethylation of the quinoxalin-2-amine . The reaction conditions often include the use of primary and secondary anilines as starting materials, with the reaction proceeding via a cascade diazotization/N-trifluoroethylation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The scalability of the reaction and the availability of starting materials make it feasible for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,2,2-trifluoroethyl)quinoxalin-2-amine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroethylamine hydrochloride, iron porphyrin catalysts, and various nucleophiles. The reaction conditions often involve aqueous solutions and controlled temperatures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include N-trifluoroethylated derivatives of quinoxalin-2-amine, which can be further modified to obtain a wide range of fluorinated compounds .

Applications De Recherche Scientifique

Scientific Research Applications

-

Medicinal Chemistry

- Cancer Research : Quinoxaline derivatives, including N-(2,2,2-trifluoroethyl)quinoxalin-2-amine hydrochloride, have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown significant activity against A431 cancer cells with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes such as cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA). Structural modifications, including the trifluoroethyl substitution, have been found to enhance inhibitory potency .

- Synthetic Organic Chemistry

-

Agrochemistry

- Development of Agrochemicals : The compound's properties are being explored for use in agrochemicals, particularly in the synthesis of herbicides and pesticides that require fluorinated structures for enhanced efficacy and stability .

Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of various quinoxaline derivatives on A431 cells. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range. This highlights the potential of this compound as a lead compound for developing new anticancer agents.

Enzyme Inhibition Studies

Research focusing on enzyme inhibition has shown that quinoxaline derivatives can effectively inhibit COX-2 and LDHA. The incorporation of the trifluoroethyl group was found to enhance binding affinity and selectivity towards these enzymes, suggesting that structural modifications can optimize biological activity .

Antimicrobial Activity

Investigations into the antimicrobial properties of quinoxaline derivatives revealed effectiveness against specific bacterial strains. Compounds containing the trifluoroethyl group demonstrated promising antibacterial activity against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential applications in treating infections .

Mécanisme D'action

The mechanism of action of N-(2,2,2-trifluoroethyl)quinoxalin-2-amine hydrochloride involves its interaction with molecular targets and pathways. The presence of the trifluoroethyl group enhances the compound’s lipophilicity, metabolic stability, and biological activity . The compound can interact with various enzymes and receptors, leading to its effects in biological systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to N-(2,2,2-trifluoroethyl)quinoxalin-2-amine hydrochloride include:

- N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride

- 2,2,2-Trifluoroethylamine hydrochloride

- N-(2,2,2-Trifluoroethyl)isatin ketimines

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the quinoxalin-2-amine core with a trifluoroethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Activité Biologique

N-(2,2,2-trifluoroethyl)quinoxalin-2-amine hydrochloride is a fluorinated organic compound that has gained attention in medicinal chemistry and biological research due to its unique properties. This article explores its biological activities, mechanisms of action, and relevant case studies.

This compound is synthesized through the reaction of quinoxalin-2-amine with 2,2,2-trifluoroethylamine hydrochloride. The reaction is typically catalyzed by iron porphyrin in an aqueous solution, which facilitates the N-trifluoroethylation process. The chemical structure includes a quinoxaline core substituted with a trifluoroethyl group, enhancing its lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoroethyl group significantly alters the compound's pharmacokinetics and dynamics, allowing it to engage with biological pathways more effectively. This compound has shown potential in the following areas:

- Anticancer Activity : Quinoxaline derivatives are known for their cytotoxic effects against various cancer types. They exert their antiproliferative effects through mechanisms such as inhibiting tubulin polymerization and interfering with topoisomerase II-DNA interactions .

- Enzymatic Inhibition : Studies have indicated that quinoxaline derivatives can inhibit key enzymes like cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), which are involved in cancer metabolism .

- Antimicrobial Properties : Some derivatives have demonstrated antibacterial activities against specific strains, indicating their potential as antimicrobial agents .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

- Cytotoxicity Against Cancer Cells : A study evaluating the cytotoxic effects of quinoxaline derivatives found that certain compounds exhibited significant activity against A431 cells. The most potent derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin .

- Enzyme Inhibition Studies : Research focused on the inhibition of COX-2 and LDHA by quinoxaline derivatives demonstrated that structural modifications could enhance inhibitory potency. These findings suggest that the trifluoroethyl substitution may play a crucial role in optimizing biological activity .

- Antimicrobial Activity : Investigations into the antimicrobial properties of quinoxaline derivatives revealed effectiveness against specific bacterial strains, highlighting their potential application in treating infections .

Propriétés

IUPAC Name |

N-(2,2,2-trifluoroethyl)quinoxalin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3.ClH/c11-10(12,13)6-15-9-5-14-7-3-1-2-4-8(7)16-9;/h1-5H,6H2,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMLHBVNYAMWNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)NCC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.